Cas no 2137427-07-5 (Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-)
![Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- structure](https://www.kuujia.com/scimg/cas/2137427-07-5x500.png)
Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-
-
- Inchi: 1S/C11H20BrNO/c1-7(2)8(3)11(14)13-6-9-4-10(12)5-9/h7-10H,4-6H2,1-3H3,(H,13,14)/t8?,9-,10+
- InChI Key: JCXVHQQVDQBNPE-PBINXNQUSA-N
- SMILES: C(NC[C@@H]1C[C@H](Br)C1)(=O)C(C)C(C)C
Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377076-0.05g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 0.05g |
$888.0 | 2025-03-16 | |
Enamine | EN300-377076-1.0g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
Enamine | EN300-377076-5.0g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
Enamine | EN300-377076-0.1g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 0.1g |
$930.0 | 2025-03-16 | |
Enamine | EN300-377076-0.5g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-16 | |
Enamine | EN300-377076-2.5g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
Enamine | EN300-377076-10.0g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
Enamine | EN300-377076-0.25g |
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide |
2137427-07-5 | 95.0% | 0.25g |
$972.0 | 2025-03-16 |
Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- Related Literature
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-
Research Brief on Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- (CAS: 2137427-07-5): Recent Advances and Applications
Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- (CAS: 2137427-07-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromocyclobutyl and dimethylbutanamide structure, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers aiming to develop novel pharmacological agents.
The synthesis of Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- involves multi-step organic reactions, with a key focus on achieving high stereoselectivity and yield. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating its use in further biological evaluations. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for downstream applications.
In terms of biological activity, preliminary studies have indicated that Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- exhibits notable interactions with specific protein targets, particularly those involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its ability to modulate enzyme activity and inhibit the proliferation of certain cancer cell lines. These findings suggest its potential as a lead compound for the development of anti-inflammatory and anticancer therapeutics.
Further investigations into the pharmacokinetic properties of Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Researchers are exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance its therapeutic efficacy and reduce potential side effects.
The compound's mechanism of action is currently under rigorous investigation, with recent studies employing computational modeling and X-ray crystallography to elucidate its binding interactions with target proteins. These structural insights are expected to guide the rational design of derivatives with improved potency and selectivity, paving the way for the development of next-generation therapeutics.
In conclusion, Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- (CAS: 2137427-07-5) represents a promising candidate for further drug development, with its unique chemical structure and biological activity offering multiple avenues for therapeutic innovation. Continued research efforts are essential to fully unlock its potential and translate these findings into clinically viable treatments.
2137427-07-5 (Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-) Related Products
- 68551-17-7(Isoalkanes, C10-13)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)




